molecular formula C17H12F2N4O3 B10958492 N-(3,4-difluorophenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide

N-(3,4-difluorophenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide

Cat. No.: B10958492
M. Wt: 358.30 g/mol
InChI Key: KCMXEBAEDBAZDI-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is a synthetic organic compound characterized by the presence of difluorophenyl and nitropyrazolyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric and sulfuric acids.

    Coupling with benzamide: The nitrated pyrazole is coupled with a benzamide derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: Amino derivative of the pyrazole.

    Substitution: Substituted difluorophenyl derivatives.

    Hydrolysis: Carboxylic acid and amine.

Scientific Research Applications

N-(3,4-difluorophenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic properties.

    Biological Research: It serves as a tool compound in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The difluorophenyl group enhances the compound’s binding affinity to hydrophobic pockets in proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-difluorophenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is unique due to the specific positioning of the difluorophenyl and nitropyrazolyl groups, which confer distinct electronic and steric properties. These properties influence its reactivity and binding interactions, making it a valuable compound for targeted applications in medicinal and materials chemistry.

Properties

Molecular Formula

C17H12F2N4O3

Molecular Weight

358.30 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-2-[(4-nitropyrazol-1-yl)methyl]benzamide

InChI

InChI=1S/C17H12F2N4O3/c18-15-6-5-12(7-16(15)19)21-17(24)14-4-2-1-3-11(14)9-22-10-13(8-20-22)23(25)26/h1-8,10H,9H2,(H,21,24)

InChI Key

KCMXEBAEDBAZDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)[N+](=O)[O-])C(=O)NC3=CC(=C(C=C3)F)F

Origin of Product

United States

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